

Aplindore Fumarate Salt: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: *Aplindore*

Cat. No.: *B1215845*

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Aplindore fumarate salt, designated as DAB-452, is a potent and selective partial agonist of the dopamine D2 receptor.[1] This technical guide provides an in-depth overview of the core properties of **Aplindore** fumarate salt, designed for researchers, scientists, and drug development professionals. The information presented herein encompasses its physicochemical characteristics, receptor binding and functional activity profiles, detailed experimental protocols, and relevant signaling pathways and preclinical workflows.

Physicochemical Properties

The fumarate salt form of **Aplindore** is utilized to enhance its pharmaceutical properties. While comprehensive experimental data on the salt's specific properties are not extensively published, predicted values and data from analogous fumarate salts provide valuable insights.

| Property | Value | Source |
|----------------------------------|----------------------|--------|
| Molecular Formula | C22H22N2O7 | [2] |
| Molecular Weight | 426.42 g/mol | [2] |
| Predicted Water Solubility | 0.139 mg/mL | |
| Predicted logP | 1.72 | |
| Predicted pKa (Strongest Acidic) | 12.39 | |
| Predicted pKa (Strongest Basic) | 8.69 | |
| Solubility in DMSO | 50 mg/mL (117.26 mM) | [3] |
| Storage Temperature | -20°C | [2] |

Receptor Binding Affinity and Selectivity

Aplindore demonstrates high affinity and selectivity for the dopamine D2 and D3 receptors. Its binding profile has been characterized through competitive binding studies, typically utilizing [3H]-spiperone as the radioligand.

| Receptor | Binding Affinity (Ki) |
|--------------------|---------------------------|
| Dopamine D2 | High Affinity (pKi = 9.1) |
| Dopamine D3 | High Affinity |
| Dopamine D4 | Low Affinity |
| Serotonin (5-HT)1A | Low Affinity |
| Serotonin (5-HT)2 | Low Affinity |
| Alpha-1 Adrenergic | Low Affinity |

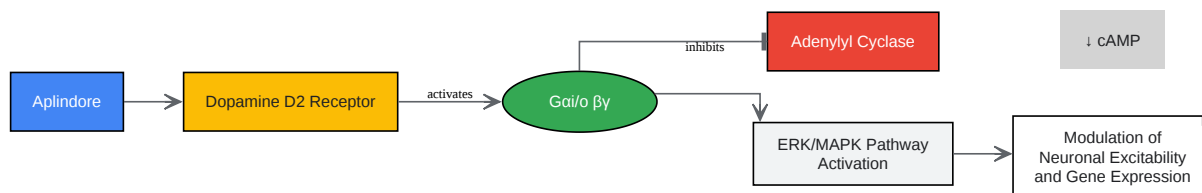
Functional Activity

Aplindore acts as a partial agonist at the dopamine D2 receptor, with potency and intrinsic activity reported to be lower than dopamine but higher than aripiprazole. Its functional activity has been assessed through various in vitro assays.

| Assay | Potency (EC50) | Efficacy (Emax) |
|----------------------------|--------------------|-----------------|
| [35S]GTPyS Binding | Data not available | Partial Agonist |
| ERK Phosphorylation | Data not available | Partial Agonist |
| Intracellular Calcium Flux | Data not available | Partial Agonist |

Signaling Pathway

As a D2 receptor agonist, **Aplindore** modulates downstream signaling cascades primarily through the Gai/o protein. This interaction leads to the inhibition of adenylyl cyclase and subsequent activation of the ERK/MAPK pathway.



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Aplindore's D2 Receptor Signaling Cascade

Experimental Protocols

[3H]-Spiperone Competition Binding Assay

This assay is employed to determine the binding affinity of **Aplindore** to dopamine receptors.

Methodology:

- **Membrane Preparation:** Membranes from cells stably expressing the dopamine receptor of interest (e.g., D2, D3, D4) are prepared.
- **Assay Setup:** The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, [3H]-spiperone (a radiolabeled antagonist), and varying concentrations of the unlabeled competitor drug (**Aplindore**).
- **Incubation:** The plates are incubated to allow the binding to reach equilibrium.
- **Separation:** Bound and free radioligand are separated by rapid filtration through glass fiber filters.
- **Quantification:** The radioactivity retained on the filters, representing the amount of bound [3H]-spiperone, is measured by liquid scintillation counting.
- **Data Analysis:** The concentration of **Aplindore** that inhibits 50% of the specific binding of [3H]-spiperone (IC₅₀) is determined. The binding affinity (K_i) is then calculated using the Cheng-Prusoff equation.

[35S]GTPyS Binding Assay

This functional assay measures the G-protein activation following receptor stimulation by **Aplindore**.

Methodology:

- **Membrane Preparation:** Similar to the binding assay, membranes from cells expressing the D2 receptor are used.
- **Assay Components:** Membranes are incubated with [35S]GTPyS (a non-hydrolyzable GTP analog) and varying concentrations of **Aplindore**.
- **Stimulation:** Agonist binding to the D2 receptor promotes the exchange of GDP for GTP on the G α subunit, leading to the binding of [35S]GTPyS.
- **Termination and Separation:** The reaction is terminated, and the bound [35S]GTPyS is separated from the unbound nucleotide, typically by filtration.

- **Detection:** The amount of [^{35}S]GTP γ S incorporated is quantified by scintillation counting.
- **Analysis:** The data are analyzed to determine the potency (EC₅₀) and efficacy (E_{max}) of **Aplindore** in stimulating G-protein activation.

ERK Phosphorylation Assay

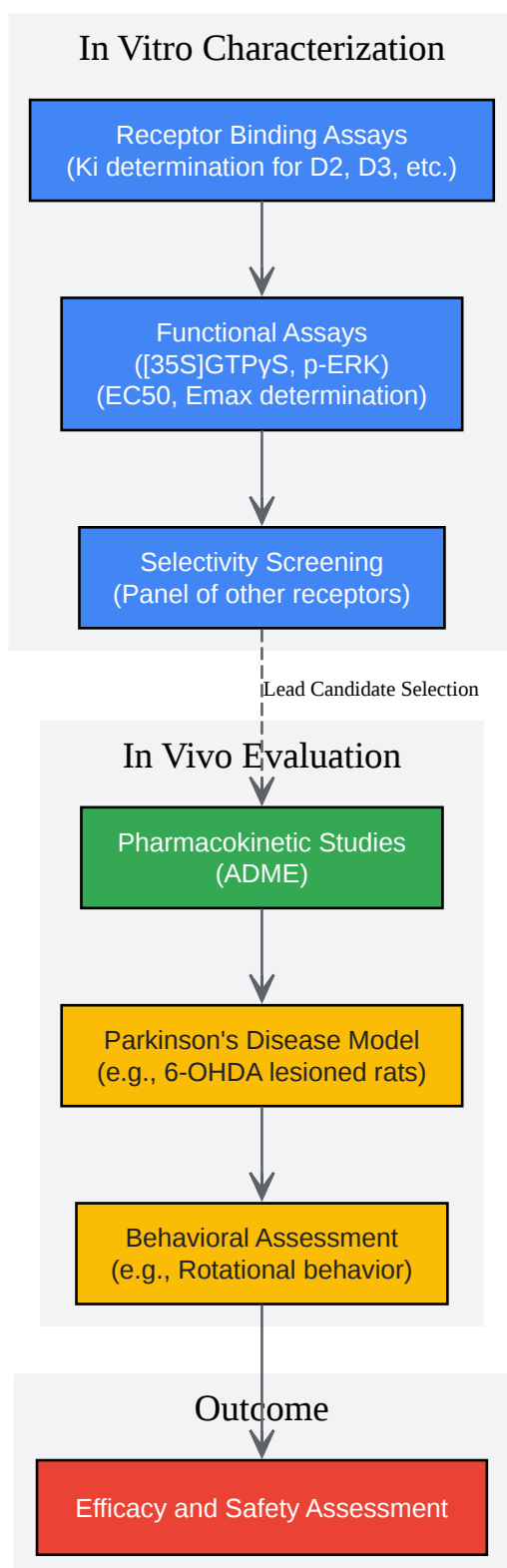
This assay assesses a downstream signaling event of D2 receptor activation.

Methodology:

- **Cell Culture:** Cells expressing the D2 receptor are cultured in multi-well plates.
- **Compound Treatment:** Cells are treated with different concentrations of **Aplindore** for a specified time.
- **Cell Lysis:** The cells are lysed to release the intracellular proteins.
- **Detection of Phospho-ERK:** The level of phosphorylated ERK (p-ERK) is measured using techniques such as Western blotting or cell-based immunoassays (e.g., In-Cell Western). These methods utilize antibodies specific for the phosphorylated form of ERK.
- **Normalization:** The p-ERK levels are typically normalized to the total ERK levels to account for variations in cell number.
- **Data Analysis:** The results are used to generate dose-response curves and determine the EC₅₀ and E_{max} for **Aplindore**-induced ERK phosphorylation.

Preclinical Development Workflow

The preclinical evaluation of a dopamine agonist like **Aplindore** for conditions such as Parkinson's disease typically follows a structured workflow, progressing from in vitro characterization to in vivo efficacy studies.



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Preclinical Workflow for a Dopamine Agonist

In vivo studies often utilize models such as the unilateral 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease. In this model, the neurotoxin 6-OHDA is injected into one side of the brain to destroy dopaminergic neurons, mimicking the pathology of Parkinson's disease. The efficacy of compounds like **Aplindore** can then be assessed by observing the reversal of motor deficits, such as by measuring contralateral turning behavior.

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References

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